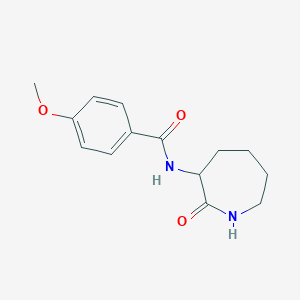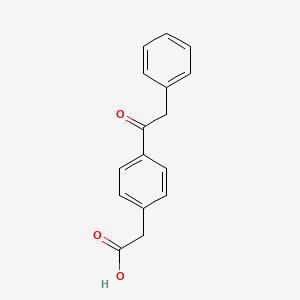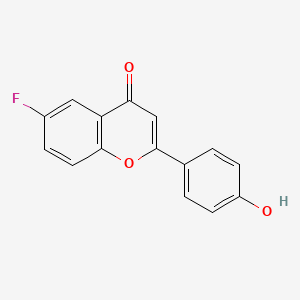
6-Fluoro-4'-hydroxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4’-hydroxyflavone is a synthetic flavonoid derivative known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds widely distributed in plants, recognized for their antioxidant, anti-inflammatory, and anticancer properties . The addition of a fluorine atom at the 6th position and a hydroxyl group at the 4’ position enhances its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4’-hydroxyflavone typically involves the oxidative cyclization of o-hydroxychalcones. One common method employs palladium (II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones . This method is efficient and provides high yields under mild conditions. Another approach involves the use of NaHSO4-SiO2 as a catalyst, which is eco-friendly and cost-effective .
Industrial Production Methods
Industrial production methods for 6-Fluoro-4’-hydroxyflavone are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4’-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: Conversion to flavonols and other oxidized derivatives.
Reduction: Formation of flavanones and other reduced products.
Substitution: Introduction of different functional groups at various positions on the flavone ring.
Common Reagents and Conditions
Oxidation: Palladium (II) catalysts and oxidants like I2 are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include flavonols, flavanones, and various substituted flavones, each with distinct biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other biologically active flavonoids.
Biology: Investigated for its role in modulating enzyme activities and cellular pathways.
Medicine: Exhibits anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 6-Fluoro-4’-hydroxyflavone involves its interaction with various molecular targets and pathways:
Anticancer Activity: Inhibits cell proliferation by modulating signaling pathways involved in cell cycle regulation and apoptosis.
Antiviral Activity: Interferes with viral replication by targeting viral enzymes and host cell factors.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-3’-hydroxyflavone: Similar structure with a hydroxyl group at the 3’ position, known for its anticancer potential.
4’-Hydroxyflavanone: Lacks the fluorine atom but exhibits similar biological activities.
6-Amino-7-hydroxyflavone: Contains an amino group at the 6th position, used in various synthetic applications.
Uniqueness
6-Fluoro-4’-hydroxyflavone stands out due to the presence of both the fluorine atom and the hydroxyl group, which enhance its stability and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
288401-03-6 |
|---|---|
Formule moléculaire |
C15H9FO3 |
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
6-fluoro-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H9FO3/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8,17H |
Clé InChI |
BRTJQCAAPSCLBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


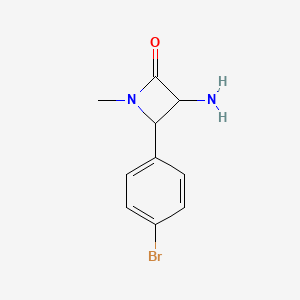
![7-Bromo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B11859173.png)
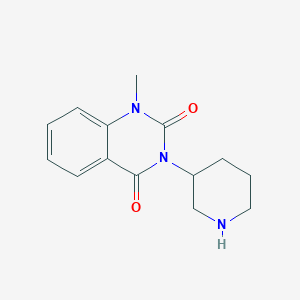
![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11859185.png)
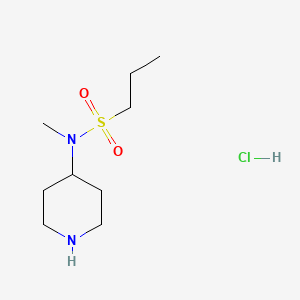


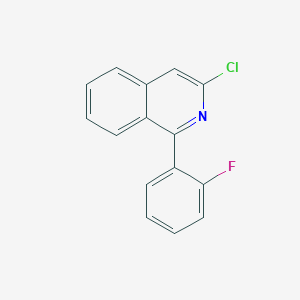
![[(4-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859228.png)
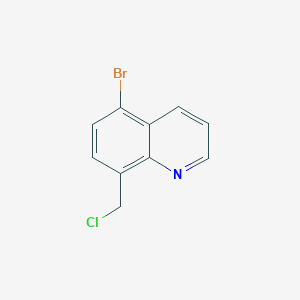
![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
![Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11859256.png)
